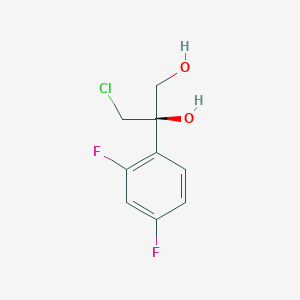
1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (2R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (2R)- is a chemical compound with the molecular formula C9H9ClF2O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (2R)- typically involves the reaction of 2,4-difluorobenzene with epichlorohydrin in the presence of a base, followed by a series of purification steps to isolate the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (2R)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (2R)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (2S)-: The enantiomer of the (2R)- compound, with similar chemical properties but different biological activity.
1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (racemic): A mixture of both (2R)- and (2S)- enantiomers.
1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)-, (2R,3R)-: A diastereomer with different stereochemistry.
Uniqueness
The (2R)- enantiomer of 1,2-Propanediol, 3-chloro-2-(2,4-difluorophenyl)- is unique due to its specific three-dimensional arrangement, which can result in distinct biological activity and interactions compared to its enantiomers and diastereomers. This uniqueness makes it valuable in applications requiring high selectivity and specificity.
属性
CAS 编号 |
506439-68-5 |
|---|---|
分子式 |
C9H9ClF2O2 |
分子量 |
222.61 g/mol |
IUPAC 名称 |
(2R)-3-chloro-2-(2,4-difluorophenyl)propane-1,2-diol |
InChI |
InChI=1S/C9H9ClF2O2/c10-4-9(14,5-13)7-2-1-6(11)3-8(7)12/h1-3,13-14H,4-5H2/t9-/m0/s1 |
InChI 键 |
OBKYMVGMCNKPJI-VIFPVBQESA-N |
手性 SMILES |
C1=CC(=C(C=C1F)F)[C@@](CO)(CCl)O |
规范 SMILES |
C1=CC(=C(C=C1F)F)C(CO)(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]](/img/structure/B12594527.png)
![N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12594531.png)
![(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone}](/img/structure/B12594534.png)
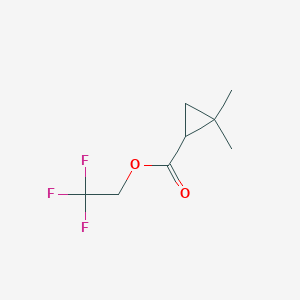
![Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)](/img/structure/B12594547.png)
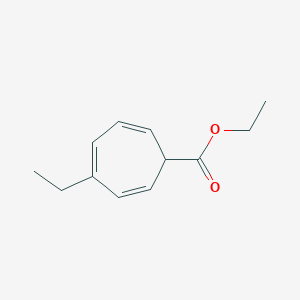
![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12594557.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide](/img/structure/B12594558.png)
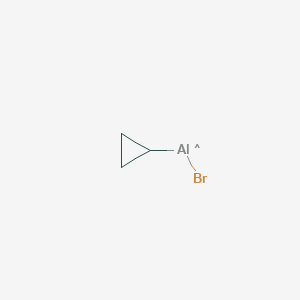
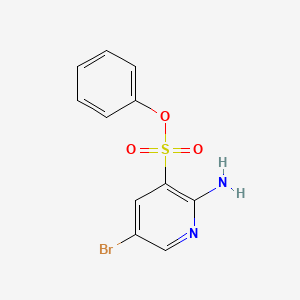
propanedinitrile](/img/structure/B12594582.png)
![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)
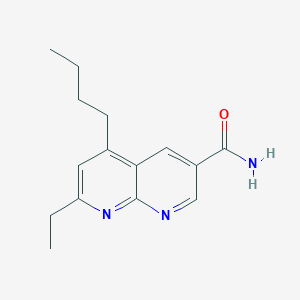
![Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-](/img/structure/B12594590.png)
